molecular formula C21H18N4O3S3 B2423067 N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-15-2

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2423067
CAS No.: 1021226-15-2
M. Wt: 470.58
InChI Key: YMBCKUVLDVDWTC-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a sophisticated heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine scaffold, a structural motif known for its versatile bioactivity in medicinal chemistry research. This compound contains multiple functional elements including a 3-methoxybenzyl group, phenyl substituent, and strategically positioned thio and oxo moieties that contribute to its potential as an enzyme inhibitor . The molecular architecture suggests possible application as a protein kinase modulator or other enzymatic inhibitor, given the demonstrated activity of similar thiazolopyrimidine derivatives in biochemical research . Researchers may employ this compound in target identification, mechanism of action studies, and structure-activity relationship investigations, particularly in oncology, inflammation, and metabolic disorder research where such heterocyclic systems have shown relevance. The presence of the thioxo group adjacent to the pyrimidine nucleus may facilitate interactions with cysteine residues in enzyme active sites, while the phenyl and methoxybenzyl substituents potentially enhance membrane permeability and target binding affinity. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound according to laboratory safety protocols for chemical substances.

Properties

CAS No.

1021226-15-2

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.58

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

YMBCKUVLDVDWTC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C21H18N4O3S3, with a molecular weight of 470.6 g/mol. The compound features a thiazolopyrimidine core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC21H18N4O3S3
Molecular Weight470.6 g/mol
IUPAC NameN-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Purity≥95%

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazol derivatives have shown promising antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL) against C. parapsilosis
2d1.23
2e1.23

Cytotoxicity Studies

Cytotoxicity assessments conducted on NIH/3T3 cell lines revealed that certain derivatives of thiazol compounds have IC50 values indicating low toxicity to normal cells while effectively targeting cancer cells. For example:

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM) against NIH/3T3
2d148.26
2e187.66
Doxorubicin (reference)>1000

These results suggest that while the compounds are effective against fungal cells, they exhibit minimal effects on normal mammalian cells at effective concentrations.

The mechanism through which N-(3-methoxybenzyl)-2-thioxoacetamide exerts its biological effects may involve interactions with specific enzymes or receptors within target cells. For example, the inhibition of phospholipase D (PLD), which has been linked to cancer cell apoptosis and reduced invasion and metastasis , could be a potential pathway for its anticancer effects.

Pharmacokinetic Properties

Pharmacokinetic studies using software like SwissADME have indicated favorable absorption and distribution characteristics for this compound. It adheres to Lipinski's rule of five, suggesting good bioavailability and potential for oral administration .

Preparation Methods

Formation of the Thiazolo[4,5-d]Pyrimidine Core

The synthesis begins with constructing the bicyclic thiazolo[4,5-d]pyrimidine system. A common approach involves cyclizing 4-amino-5-mercaptopyrimidine derivatives with α-haloketones or α-haloesters. For example, reacting 4-amino-2-thioxo-2,3-dihydropyrimidin-5(6H)-one with chloroacetyl chloride in dimethylformamide (DMF) at 60°C yields the thiazolo[4,5-d]pyrimidine scaffold.

Reaction Conditions:

  • Solvent: DMF or ethanol.
  • Temperature: 60–80°C.
  • Catalyst: Triethylamine (for deprotonation).

Introduction of the 3-Methoxybenzyl Group

The 3-methoxybenzyl moiety is introduced via nucleophilic substitution or reductive amination. In one protocol, the thiazolo[4,5-d]pyrimidine intermediate is treated with 3-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux.

Optimization Note:
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while improving yield by 15–20%.

Thioacetamide Side Chain Coupling

The final step involves coupling the thiolated intermediate with chloroacetyl chloride, followed by reaction with 3-methoxybenzylamine. Thiourea facilitates thiolation under reflux in ethanol, achieving 70–75% yield.

Critical Parameters:

  • Solvent Polarity: Ethanol enhances nucleophilicity of the thiol group.
  • Temperature Control: Excess heat promotes disulfide formation, reducing yield.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as cyclization and substitution, by enabling rapid, uniform heating. For instance, cyclocondensation of thiourea with α-bromoacetophenone derivatives under microwaves achieves 85% yield in 20 minutes, compared to 60% yield via conventional heating.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. A patent-pending method describes a two-stage flow system:

  • Stage 1: Core synthesis at 80°C with a residence time of 30 minutes.
  • Stage 2: Side-chain coupling at 50°C with a residence time of 20 minutes.

Advantages:

  • 95% conversion efficiency.
  • Reduced solvent waste.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR: Key signals include δ 3.80 (s, OCH₃), δ 4.60 (s, CH₂), and δ 7.20–7.80 (aromatic protons).
  • HRMS: Molecular ion peak at m/z 470.6 [M+H]⁺ confirms the molecular formula C₂₂H₂₂N₄O₃S₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30) achieves >99% purity. Critical impurities include unreacted thiourea and disulfide byproducts.

Industrial Scalability and Cost Considerations

Raw Material Cost Breakdown

Component Cost per kg (USD) Source
3-Methoxybenzyl bromide 450 Evitachem
Thiourea 120 PMC
Chloroacetyl chloride 300 PubChem

Environmental Impact Mitigation

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste by 40%.
  • Catalyst Recycling: K₂CO₃ is filtered and reactivated for subsequent batches.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Scalability
Conventional Heating 65 24 95 Moderate
Microwave-Assisted 85 4 99 High
Continuous Flow 90 1.5 99.5 Industrial

Data synthesized from.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclization reactions. For example, similar thiadiazolo-pyrimidine derivatives are synthesized via condensation of isothiocyanate intermediates with benzohydrazide in ethanol under reflux, followed by cyclization in concentrated sulfuric acid . Key steps include:

  • Step 1 : Reaction of isothiocyanate derivatives (e.g., 20 mmol) with benzohydrazide in ethanol (15–20 minutes reflux).
  • Step 2 : Cyclization using sulfuric acid (24 hours at 293–298 K) to form bicyclic intermediates.
  • Step 3 : Purification via TLC (chloroform:acetone, 3:1) and crystallization from ethanol or acetic acid.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Standard characterization includes:

  • IR spectroscopy : To identify functional groups (e.g., C=O at ~1650 cm⁻¹, C=S at ~1122 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ ~3.8 ppm, aromatic protons at δ ~7.2–7.9 ppm) .
  • Mass spectrometry (FAB-MS) : To determine molecular ion peaks (e.g., [M+H]⁺ at m/z 384) .
  • X-ray diffraction : For resolving co-crystal structures of intermediates (e.g., bond lengths and angles in bicyclic systems) .

Q. How are intermediates isolated during synthesis, and what challenges arise?

  • Methodological Answer : Intermediates like N-substituted thioamides are often isolated via early termination of reactions and co-crystallization. For example, co-crystals of intermediates (4.1 and 4.1a) were extracted from reaction mixtures but required careful control of heating duration and reactant ratios to avoid decomposition . Challenges include:

  • Low solubility : Requires polar solvents (e.g., DMF or acetic acid) for recrystallization.
  • Instability : Rapid oxidation of thioamide groups necessitates inert atmospheres .

Advanced Research Questions

Q. What reaction mechanisms explain the heterocyclization process in synthesizing the thiazolo[4,5-d]pyrimidine core?

  • Methodological Answer : The mechanism involves nucleophilic attack of sulfur atoms on electrophilic carbons, followed by cyclodehydration. X-ray data confirm that intermediates like N-substituted thioacetamides adopt planar conformations, facilitating ring closure via intramolecular thiolate displacement . Key evidence includes:

  • Stereoelectronic effects : Electron-withdrawing groups (e.g., trichloroethyl) stabilize transition states.
  • Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable bicyclic products over linear isomers .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or polymorphism. For example:

  • Tautomeric equilibria : Thioxo (C=S) and oxo (C=O) forms may coexist, causing split peaks in IR or NMR. Use variable-temperature NMR to identify dynamic processes .
  • Polymorphism : Co-crystals (e.g., 4.1/4.1a) may produce overlapping signals. Employ PXRD (powder X-ray diffraction) to distinguish phases .

Q. What strategies optimize regioselectivity in functionalizing the thiazolo[4,5-d]pyrimidine scaffold?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors:

  • Electrophilic substitution : Electron-rich positions (e.g., C-5 in thiazolo-pyrimidine) favor sulfonation or halogenation.
  • Catalytic methods : Pd-mediated cross-coupling at C-3 or C-7 positions (e.g., Suzuki reactions with aryl boronic acids) .
  • Table : Example reaction conditions for regioselective modifications:
PositionReaction TypeReagentsYield (%)Reference
C-5SulfonationSO₃/DMF85
C-3HalogenationNBS/AIBN72

Q. How does X-ray crystallography aid in resolving structural ambiguities in related bicyclic systems?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond length anomalies (e.g., C-S vs. C-O distances) and confirms ring puckering in tetrahydrothiazolo-pyrimidines. For example:

  • Key parameters : C(7)-O bond length of 1.21 Å (vs. 1.34 Å for C(7)-S), confirming oxo dominance .
  • Hydrogen bonding : N-H···O interactions stabilize co-crystals, validated via Hirshfeld surface analysis .

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